molecular formula C10H6ClNO2 B1288790 4-Chloroquinoline-7-carboxylic acid CAS No. 49713-58-8

4-Chloroquinoline-7-carboxylic acid

Cat. No. B1288790
CAS RN: 49713-58-8
M. Wt: 207.61 g/mol
InChI Key: VMGVGPMZWPOPJP-UHFFFAOYSA-N
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Description

4-Chloroquinoline-7-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-chloroquinoline-7-carboxylic acid, they do provide insights into various quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help us infer potential characteristics and applications of 4-chloroquinoline-7-carboxylic acid by examining related compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include the Pictet-Spengler reaction, as seen in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid . Additionally, the conversion of carboxylic acids to carboxamides can be mediated by reagents like niobium pentachloride, which is used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Organocatalytic synthesis is another method employed, as demonstrated in the production of 7-chloroquinoline-1,2,3-triazoyl carboxamides with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by the presence of nitrogen in the heterocyclic ring, which can influence the compound's reactivity and interaction with other molecules. For instance, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with various quinoline derivatives exhibit one-dimensional hydrogen-bonded chain structures . These interactions are crucial for the stability and potential biological activity of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including the Sandmeyer reaction, which is used to replace amino groups with halogens, as seen in the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids . Additionally, reactions with aminopyridines can yield hydroxyquinoline carboxylic acid pyridylamides , demonstrating the versatility of quinoline compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. These properties can affect the compound's solubility, stability, and biological activity. For example, the antibacterial activity of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids is influenced by the substitution pattern on the quinoline ring . Similarly, the antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates are determined by their specific substituents .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Microwave-Irradiated Synthesis and Antimicrobial Activity 4-Chloroquinoline-7-carboxylic acid derivatives have been synthesized through both conventional and microwave-irradiated methods. These derivatives showed significant in vitro antimicrobial activity against a range of microorganisms. Particularly, compounds with aromatic, aliphatic, and alicyclic amines substitutions demonstrated prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Crystallography and Material Science

Investigation of Multicomponent Crystals A study on the crystallization of triazole-linked 7-chloroquinoline antimalarials with carboxylic acid coformers led to the formation of new multicomponent crystalline materials. These crystals exhibit unique physicochemical properties, including solubility and thermal stability, which could provide insights into the development of new materials and pharmaceutical compounds (Clements et al., 2019).

Antioxidative Properties

Antioxidative or Prooxidative Effects of Derivatives The structure and distributive status of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, significantly influence their antioxidative or prooxidative effects. This property is crucial in understanding the potential therapeutic applications of these compounds, especially in the context of free-radical-induced cellular damage (Liu et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

Quinoline and its derivatives have potential biological and pharmaceutical activities . They are an essential segment of both natural and synthetic compounds . Therefore, the future directions of 4-Chloroquinoline-7-carboxylic acid could involve further exploration of its biological and pharmaceutical applications.

properties

IUPAC Name

4-chloroquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGVGPMZWPOPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617198
Record name 4-Chloroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-7-carboxylic acid

CAS RN

49713-58-8
Record name 4-Chloro-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49713-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-7-trifluoromethylquinoline (5.0 g, 21.6 mmol) in 100 mL 80% H2SO4 is heated to 200° C. for 24 hours in a sealed tube. The solution is cooled, poured into water and neutralized with sodium hydroxide to pH˜3-4. The precipitated solid is collected, washed with water and dissolved in 2 N sodium hydroxide. The aqueous solution is washed with ethyl acetate then acidified to pH˜3-4. The precipitate is collected, washed with water and dried in a vacuum oven overnight to yield 7-carboxy-4-chloroquinoline as a solid (5.1 g, 24.6 mmol). A portion of this material (2.0 g, 9.6 mmol) is treated with anhydrous THF (200 mL) and DMF (2 mL) and 2 M oxalyl chloride in methylene chloride (14.5 mL, 29 mmol). The resulting suspension is stirred at room temperature for 2 h then treated with methanol (10 mL). After stirring 30 min. the solution is concentrated and the residue is taken up in methylene chloride. The solution is washed with saturated sodium bicarbonate and dried (sodium sulfate) and concentrated to yield the title compound as a solid (2.1 g, 9.5 mmol). MS m/z: M+=221; 1H NMR (CDCl3, 300 MHz) δ8.6 (s, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.65 (d, 1H), 7.45 (s, 1H), 3.95 (s, 3H).
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Synthesis routes and methods II

Procedure details

Commercially available 4-chloro-7-(trifluoromethyl)-quinoline (8 g, 0.035 mol) was added under ice cooling with 30% fuming sulfuric acid (35 ml) and stirred at 100° C. for 5 hours. After allowing to cool to room temperature, the reactant was poured into ice water and made basic enough with excess concentrated ammonia water, and insoluble materials were filtered off. The filtrate was adjusted by 2N hydrochloric acid to pH 3-4. The resulting jellied precipitate was collected by filtration, washed with ethanol (50 ml) and dried under reduced pressure over phosphorus pentoxide to obtain 5.4 g (74%) of 7-carboxy-4-chloroquinoline.
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Synthesis routes and methods III

Procedure details

As shown in Scheme 7, halogenated azaarenes 23, exemplified by 4-chloro-7-trifluoromethylquinoline or cinnoline, are treated with H2SO4 (70-95%) at 180-220° C. for about 16 to 48 hours in a sealed reaction vessel. The solution is cooled, poured into water and neutralized with base to pH ˜3-4. The product is dissolved in aqueous base and precipitated by acidification to yield 7-carboxy-4-chloroquinoline or cinnoline. This material is converted to the alkyl ester, such as methyl (24) or ethyl, by standard methods. 7-Alkyloxycarbonyl-4-chloroquinoline or cinnoline is dissolved in an anhydrous, aprotic solvent (THF or ether). The solution is cooled (−60 to −95° C.) and treated with a reducing agent such as lithium aluminum hydride. The solution is warmed (to approximately −40 to −50° C.) for about 15 to 30 minutes and quenched with a solvent such as ethyl acetate. Standard workup gives the product 7-hydroxymethyl-4-chloroquinoline, or cinnoline (25). Material 25 is treated with 45-50% HBr and heated to about 100-140° C. for about 45 to 90 minutes. After cooling and standard workup, 7-bromomethyl-4-chloroquinoline (or cinnoline) 26 is obtained. Alkylation as described before provides 4-chloroquinoline (or cinnoline) 27 followed by deprotection under the usual acidic conditions gives 4-chloroquinoline (or cinnoline) 28.
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